Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone
Description
Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant reactivity due to ring strain. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Properties
Molecular Formula |
C12H12F3NO3 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl]methanone |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-19-10-6-8(2-3-9(10)17)11(18)16-4-1-5-16/h2-3,6,17H,1,4-5,7H2 |
InChI Key |
ISESYWVUZRGXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through nucleophilic substitution reactions using appropriate trifluoroethoxy reagents.
Hydroxyphenyl Substitution: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. Common industrial reagents include organometallic catalysts and microwave irradiation to enhance reaction efficiency .
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent due to its structural similarity to β-lactam antibiotics.
Organic Synthesis: The compound serves as a building block for
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
